Butanethioamide
Overview
Description
Butanethioamide, also known as butanethiol, is a compound of interest due to its potential applications in various fields, including the formation of self-assembled monolayers (SAMs) and synthesis of pharmaceuticals. The studies on butanethiol and its derivatives have revealed insights into its stereochemistry, synthesis pathways, molecular structure, and thermodynamic properties.
Synthesis Analysis
The synthesis of butanethiol and its derivatives has been explored in different contexts. For instance, the enantiomerically pure 2-butanethiol was synthesized to study the stereochemistry of SAMs on Au(111) . Another study focused on the synthesis of 1-azabicyclo[1.1.0]butane, which was then converted to various azetidine derivatives, including 1-(1,3-thiazolin-2-yl)azetidine-3-thiol, a compound useful for the pendant moiety of an oral antibiotic . These synthesis methods are crucial for the development of compounds with specific properties and applications.
Molecular Structure Analysis
The molecular structure of butanethiol derivatives has been characterized using techniques such as X-ray crystallography. For example, 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane was synthesized and its structure was determined, correcting previous erroneous discussions in the literature . The molecular structure analysis is essential for understanding the properties and potential uses of these compounds.
Chemical Reactions Analysis
Butanethiol participates in the formation of SAMs, which are layers of molecules assembled on a surface. The study of these SAMs has shown that steric interactions dominate the structure and chirality of the monolayers, influencing the nature of the headgroup binding to the surface . Understanding these chemical reactions is important for controlling the properties of SAMs for various technological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of butanethiol have been studied extensively. Research has provided detailed thermodynamic properties of 2-butanethiol in the gaseous state, including heat capacity, triple point temperature, heat of fusion, and heat of vaporization. The compound exists in a mixture of rotational conformations, which have implications for its reactivity and interactions . These properties are fundamental for predicting the behavior of butanethiol in different environments and for its practical applications.
Scientific Research Applications
Isothiocyanates in Disease Prevention and Therapy :
- Isothiocyanates, derived from cruciferous vegetables, show potential in disease prevention and therapy. Sulforaphane (SFN; 1-isothiocyanato-4-(methylsulfinyl) butane) and phenethyl isothiocyanate (PEITC; 2-isothiocyanatoethylbenzene) are two isothiocyanates that have been studied in small clinical trials for a range of diseases including cancer and autism. These compounds might be incorporated into larger human disease mitigation efforts (Palliyaguru et al., 2018).
Application in Vegetable Oil Modification :
- Butanethiol has been used in the ultraviolet-initiated thiol-ene reaction with canola and corn oils to produce sulfide-modified vegetable oils (SMVO). The study showed that high yield and conversion of double bonds into thiol are favored at low temperatures and high butanethiol/vegetable oil ratios (Bantchev et al., 2009).
Refrigeration Cycle Optimization :
- Butane, a related compound, has been utilized in the internal auto-cascade refrigeration cycle. The study focuses on the parametric assessment and multi-objective optimization of this cycle using advanced exergy and exergoeconomic concepts (Asgari et al., 2017).
Biofuel Production and Application :
- Research on the microbial production of 1,3-propanediol and 2,3-butanediol, which are biologically produced diols, includes an examination of the separation methods from fermentation broth. These diols have various applications, and their efficient separation and purification are essential for industrial processes (Xiu & Zeng, 2008).
Photocatalytic Application for Indoor Air Pollution Remediation :
- An innovative photocatalytic reactor using Cu-Ag/TiO2-based optical fibers was developed for the degradation of VOCs and microorganisms under simulated indoor air conditions. Butane-2,3-dione was one of the target compounds in this study, showing the application of butane derivatives in environmental pollution control (Abou Saoud et al., 2021).
Electrochemical Sensor for Aviation Biofuel Monitoring :
- A molecularly imprinted electrochemical sensor was developed for monitoring mercaptan sulfur in aviation biofuel. Butanethiol was used as a template molecule for the formation of imprinted cavities in the polypyrrole structure, demonstrating the compound's utility in the development of sensors for biofuel quality assessment (Falone et al., 2022).
properties
IUPAC Name |
butanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLXTOVHRYJKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498941 | |
Record name | Butanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanethioamide | |
CAS RN |
16536-93-9 | |
Record name | Butanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.